7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Medicinal Chemistry Scaffold Engineering Structure–Activity Relationships

7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-18-7) is a heterocyclic small molecule (C10H13N5O, MW 219.24 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold class. It bears a pyrrolidin-1-yl substituent at the 2-position and a methyl group at the 7-position of the fused ring system.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 1428139-18-7
Cat. No. B1489610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS1428139-18-7
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=NC(=NN12)N3CCCC3
InChIInChI=1S/C10H13N5O/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13,16)
InChIKeyGCOZVHOXYURGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-18-7): Chemical Identity and Scaffold Context for Procurement Decisions


7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-18-7) is a heterocyclic small molecule (C10H13N5O, MW 219.24 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold class [1]. It bears a pyrrolidin-1-yl substituent at the 2-position and a methyl group at the 7-position of the fused ring system. The compound is catalogued in the PubChem database (CID 135635013) and is distributed by multiple suppliers as a research-grade screening compound with a minimum purity specification of 95% . Its computed physicochemical profile—LogP 0.8, TPSA 63.1 Ų, one H-bond donor, four H-bond acceptors, and zero Rule-of-5 violations—places it within oral drug-like chemical space [1]. The triazolopyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, phosphodiesterase inhibitors, CCR2/CCR5 antagonists, and antimicrobial agents [2].

Why Generic Substitution of 7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one with In-Class Analogs Is Not Advisable


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold tolerates diverse substituent patterns that profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Even seemingly conservative changes—such as replacing the pyrrolidine at position 2 with piperidine, or introducing an ethyl group at position 6—shift the ring size, conformational flexibility, and electronic surface of the molecule . In the CCR2/CCR5 antagonist series, minor alkyl substitutions on the triazolopyrimidinone core produced IC50 shifts exceeding one log unit [1]. For kinase-targeted triazolopyrimidines, the nature of the 2-amino substituent determined selectivity between CDK2, PDK1, and Chk1 [2]. Consequently, this specific compound—with its unique combination of 7-methyl and 2-pyrrolidin-1-yl substituents—occupies a distinct point in structure–activity space that cannot be assumed equivalent to its 6-ethyl-7-methyl analog (CAS 1428139-95-0), its piperidine-substituted isomer (CAS 1707378-86-6), or any other in-class variant without explicit comparative data.

Quantitative Differentiation Evidence: 7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one vs. Closest Analogs


Structural Differentiation: Pyrrolidine at C2 vs. Piperidine in Isomeric Triazolopyrimidine Scaffolds

The target compound carries a pyrrolidin-1-yl group (five-membered ring) at the 2-position. A closely related isomer, 7-(piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707378-86-6, also C10H13N5O, MW 219.24), bears a piperidin-1-yl group (six-membered ring) and differs in ring fusion geometry ([1,5-a] vs. [4,3-c]) [1]. The pyrrolidine vs. piperidine substitution alters the ring pKa and the spatial projection of the amine lone pair, which is critical for hydrogen-bond acceptor interactions in biological targets. For triazolopyrimidine kinase inhibitors, the 2-amino substituent ring size has been shown to modulate selectivity between CDK2 and PDK1 by over 20-fold [2]. No direct head-to-head activity comparison between these two specific isomers has been published.

Medicinal Chemistry Scaffold Engineering Structure–Activity Relationships

Differentiation from 6-Ethyl-7-methyl Analog: Impact of C6 Substitution on Lipophilicity and Target Binding

The 6-ethyl-7-methyl analog (CAS 1428139-95-0, C12H17N5O, MW 247.30) shares the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one core and the 2-pyrrolidin-1-yl substituent but adds an ethyl group at C6, increasing molecular weight by 28.06 Da and computed LogP by approximately 0.8–1.0 units relative to the target compound [1]. The target compound (C10H13N5O, MW 219.24, XLogP3 0.8) is thus significantly less lipophilic and smaller. In triazolopyrimidinone CCR2/CCR5 antagonist series, increasing alkyl chain length at the pyrimidinone ring was associated with decreased aqueous solubility and altered intracellular target engagement [2]. No published direct comparative biological data exist for this specific pair.

Lipophilicity Optimization Drug Design ADME Prediction

Physicochemical Drug-Likeness: Favorable Rule-of-5 and TPSA Profile for Oral Bioavailability Screening

The target compound has zero Rule-of-5 violations (MW 219.24 < 500; LogP 0.8 < 5; HBD 1 < 5; HBA 4 < 10), a topological polar surface area (TPSA) of 63.1 Ų (below the 140 Ų threshold for oral bioavailability), and only one rotatable bond [1]. This profile contrasts with many larger triazolopyrimidine derivatives (e.g., the CCR2/CCR5 series compounds with MW >350 and TPSA >80 Ų) [2]. The low rotatable bond count (1) confers reduced conformational entropy penalty upon target binding relative to more flexible analogs, a property associated with improved ligand efficiency in fragment-based screening [3].

ADME Drug-Likeness Fragment-Based Screening Lead Optimization

Supplier-Qualified Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation

The compound is supplied with a minimum purity specification of 95% as verified by at least two independent suppliers (AKSci Catalog 4032EM; CymitQuimica Ref. 3D-FM134714) . AKSci provides batch-level quality assurance documentation including SDS and Certificate of Analysis upon request, with products stocked and shipped from a single US-based facility under controlled storage conditions (long-term storage in a cool, dry place) . CymitQuimica distributes the product under the Biosynth brand with 95% minimum purity and full InChI/SMILES characterization . While 95% is a standard purity threshold for screening compounds, procurement decisions should verify that this specification meets the user's assay tolerance—particularly for biophysical methods (SPR, ITC) or cell-based assays sensitive to impurities.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 7-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Based on Verified Evidence


Fragment-Based Screening for Kinase or Phosphodiesterase Targets

With MW 219.24, only one rotatable bond, and favorable ligand efficiency parameters, this compound is ideally sized as a fragment (MW < 250) for fragment-based drug discovery (FBDD) campaigns targeting kinases or phosphodiesterases. The triazolopyrimidine core is a known privileged scaffold for ATP-binding site engagement in kinases including CDK2 and PDK1 [1]. The pyrrolidine substituent provides a solubilizing amine that can be elaborated via parallel chemistry. Procurement of ≥95% purity material with batch COA documentation ensures compatibility with sensitive biophysical fragment screens (NMR, SPR, thermal shift).

Chemical Probe Development for Chemokine Receptor Intracellular Antagonism

The triazolopyrimidinone scaffold has demonstrated intracellular binding to CCR2 and CCR5 with structure-dependent IC50 modulation [2]. The target compound's 7-methyl, 2-pyrrolidin-1-yl substitution pattern represents an unexplored combination within this chemotype space. Its lower lipophilicity (LogP 0.8) relative to advanced leads in the published series (LogP typically >2.5) [2] may confer advantages in reducing phospholipidosis risk and improving intracellular distribution. Researchers developing intracellular chemokine receptor antagonists can use this compound as a minimalist core for systematic SAR exploration.

Scaffold-Hopping Reference Standard for Triazolopyrimidine Library Design

As a member of the HMS screening library (HMS5161M08) and STL collection (STL436151), this compound represents a specific chemical space point defined by [1,5-a] ring fusion, C7-methyl, and C2-pyrrolidine [3]. Medicinal chemistry teams engaged in scaffold-hopping exercises can use it as a reference standard to benchmark new synthetic analogs. Its computed properties (TPSA 63.1 Ų, HBD 1, HBA 4) [3] provide a baseline for assessing whether scaffold modifications improve or degrade drug-likeness parameters.

Negative Control or Inactive Comparator for 6-Ethyl-7-methyl Analog Studies

The 6-ethyl-7-methyl analog (CAS 1428139-95-0) has been reported to exhibit PDE5/PDE6 inhibitory activity in vendor documentation . The target compound, lacking the C6 ethyl group, provides a structurally matched inactive or differentially active comparator for defining the pharmacophoric contribution of the C6 substituent. Researchers characterizing the PDE inhibition profile of the ethyl analog should include this compound as a control to verify that activity depends on the C6 alkyl substitution. Both compounds are available at comparable purity (95%) .

Quote Request

Request a Quote for 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.